molecular formula C9H8N2 B2827023 1-Vinyl-1H-benzimidazole CAS No. 26972-40-7

1-Vinyl-1H-benzimidazole

Cat. No.: B2827023
CAS No.: 26972-40-7
M. Wt: 144.177
InChI Key: KBICSUODQLDGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Vinyl-1H-benzimidazole is a heterocyclic aromatic compound that features a benzene ring fused to an imidazole ring with a vinyl group attached to the nitrogen atom. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Vinyl-1H-benzimidazole can be synthesized through several methods. One common approach involves the reaction of o-phenylenediamine with acetic acid to form benzimidazole, followed by the introduction of a vinyl group through a vinylation reaction. The reaction conditions typically involve the use of a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-Vinyl-1H-benzimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The vinyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.

Scientific Research Applications

1-Vinyl-1H-benzimidazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is utilized in the production of polymers, dyes, and other industrial materials.

Mechanism of Action

The mechanism by which 1-vinyl-1H-benzimidazole exerts its effects involves interactions with various molecular targets. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. In anticancer research, the compound may interfere with cellular processes such as DNA replication or signal transduction pathways.

Comparison with Similar Compounds

    Benzimidazole: The parent compound without the vinyl group.

    2-Vinyl-1H-benzimidazole: A similar compound with the vinyl group attached at a different position.

    1-Methyl-1H-benzimidazole: A derivative with a methyl group instead of a vinyl group.

Uniqueness: 1-Vinyl-1H-benzimidazole is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for unique interactions in chemical reactions and biological systems, making it a valuable compound for various applications.

Properties

IUPAC Name

1-ethenylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-2-11-7-10-8-5-3-4-6-9(8)11/h2-7H,1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBICSUODQLDGFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CN1C=NC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To 3.61 g (20 mmoles) of 1-(2-chloroethyl)benzimidazole in 50 ml of tetrahydrofuran was added in portions 960 mg (20 mmoles) of 50% sodium hydride and the mixture allowed to stir for 3 hours. The solids were filtered, washed with tetrahydrofuran and the washings and filtrate evaporated to dryness. The residue was dissolved in acetonitrile, washed with hexane and the acetonitrile concentrated to give 2.77 g of product as a yellow oil.
Quantity
3.61 g
Type
reactant
Reaction Step One
Quantity
960 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.